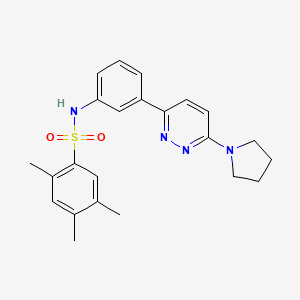![molecular formula C18H29N5O B11255831 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11255831.png)
2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a piperazine ring. These structural motifs are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for such complex compounds often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of specific oxidants and additives can tune the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles of drug candidates . The compound’s non-planarity and stereogenicity contribute to its unique binding modes and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-dione: Another derivative with significant biological activity.
Prolinol: A pyrrolidine derivative used in various medicinal chemistry applications.
Uniqueness
2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is unique due to its combination of pyrrolidine, pyridazine, and piperazine rings, which provide a diverse range of reactivity and biological activity. Its ability to undergo selective synthesis and functionalization makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H29N5O |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-ethyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H29N5O/c1-3-15(4-2)18(24)23-13-11-22(12-14-23)17-8-7-16(19-20-17)21-9-5-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3 |
InChI Key |
XWCGFIDHLUHBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)
![3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255770.png)

![2,5-difluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11255783.png)

![2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11255791.png)

![1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255806.png)
![9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11255816.png)
![3-(2-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255818.png)
